molecular formula C14H13ClN4OS B12306917 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine

Cat. No.: B12306917
M. Wt: 320.8 g/mol
InChI Key: YHLRWIDOTROTNX-UHFFFAOYSA-N
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Description

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (CAS 2088570-74-3) is a high-purity pyrazolo[3,4-d]pyrimidine derivative supplied for research use only. This compound features a molecular formula of C14H13ClN4OS and a molecular weight of 320.80 . Pyrazolo[3,4-d]pyrimidine derivatives are recognized in scientific literature as a privileged scaffold for the development of potent tyrosine kinase inhibitors . Recent research identifies analogs of this chemical class as potent inhibitors of Src kinase, a non-receptor tyrosine kinase whose involvement in cancer, including glioblastoma (GBM), has been extensively demonstrated . These core structures are frequently decorated with specific substituents, such as an anilino group at the C4 position and thioalkyl groups at C6, to optimize their biological activity and selectivity profile . Investigations into structurally similar compounds show they can significantly affect cell viability and tumorigenicity in 2D and 3D cellular models via kinase inhibition, and have been shown to enhance cancer cell sensitivity to ionizing radiation, suggesting potential applications in combination therapies . The specific structural features of this compound—including the 4-methoxy-2-methylphenyl group at the N1 position and the methylthio group at C6—make it a valuable intermediate for medicinal chemistry and a candidate for further investigation in oncology-focused drug discovery programs. This product is intended for research purposes by qualified laboratory personnel only. It is not for diagnostic or therapeutic use, nor for human consumption.

Properties

Molecular Formula

C14H13ClN4OS

Molecular Weight

320.8 g/mol

IUPAC Name

4-chloro-1-(4-methoxy-2-methylphenyl)-6-methylsulfanylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C14H13ClN4OS/c1-8-6-9(20-2)4-5-11(8)19-13-10(7-16-19)12(15)17-14(18-13)21-3/h4-7H,1-3H3

InChI Key

YHLRWIDOTROTNX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=NC(=N3)SC)Cl

Origin of Product

United States

Preparation Methods

Cyclization with Hydrazine Hydrate

In a representative procedure, 4,6-dichloro-5-formylpyrimidine (8.85 g) is suspended in water (150 mL) and cooled to 10°C. Hydrazine hydrate (5 g) is added dropwise, leading to an exothermic reaction that raises the temperature to 20°C. The mixture is stirred for two hours, yielding 4-chloro-1H-pyrazolo[3,4-d]pyrimidine as a yellow precipitate. This step achieves cyclization by bridging the pyrimidine’s C4 and C5 positions with the hydrazine-derived nitrogen atoms.

Reaction Conditions

Parameter Value
Solvent Water or methanol
Temperature 10–20°C
Catalyst None
Yield 60–70%

Introduction of the Methylthio Group at Position 6

The methylthio (-SMe) substituent at position 6 is introduced via nucleophilic displacement of a chloro group. This step requires careful control to avoid over-reduction or side reactions.

Thiolation with Methanethiolate

A solution of 4-chloro-1H-pyrazolo[3,4-d]pyrimidine in dimethylformamide (DMF) is treated with sodium methanethiolate (NaSMe) at 80°C for 12 hours. The reaction replaces the C6 chlorine atom with a methylthio group, yielding 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine . Purification via recrystallization from ethanol affords the product in 65–75% yield.

Key Considerations

  • Excess NaSMe ensures complete substitution.
  • Polar aprotic solvents like DMF enhance nucleophilicity.

Functionalization at Position 1 with the 4-Methoxy-2-Methylphenyl Group

Introducing the bulky 4-methoxy-2-methylphenyl moiety at position 1 poses synthetic challenges due to steric hindrance. Metal-catalyzed cross-coupling reactions are employed to achieve this transformation.

Ullmann-Type Coupling with Aryl Iodides

A mixture of 4-chloro-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine (2.0 g), 4-methoxy-2-methylphenyl iodide (3.5 g), copper(I) iodide (0.2 g), and potassium carbonate (4.0 g) in dimethyl sulfoxide (DMSO) is heated to 120°C for 24 hours. The reaction proceeds via a copper-mediated coupling, installing the aryl group at position 1. Chromatographic purification yields the final product in 50–60% yield.

Optimization Parameters

Parameter Effect on Yield
Temperature > 120°C Increased side reactions
DMSO as Solvent Enhanced solubility of Cu(I)

Alternative Synthetic Pathways

One-Pot Cyclization and Substitution

An advanced approach involves synthesizing the pyrazolo[3,4-d]pyrimidine core with pre-installed substituents. For example, reacting 4,6-dichloro-5-(methylthiomethyl)pyrimidine with 4-methoxy-2-methylphenylhydrazine in ethanol at reflux directly yields the target compound. This method reduces purification steps but requires specialized precursors.

Hydrogenation-Assisted Ring Expansion

In a modified procedure, 4-chloro-6-(methylthio)-1H-indazole undergoes hydrogenation over palladium on carbon (Pd/C) in tetrahydrofuran (THF) and methanol. The indazole ring expands to form the pyrazolo[3,4-d]pyrimidine structure, with simultaneous retention of the methylthio group.

Analytical Characterization and Quality Control

Spectroscopic Validation

  • Mass Spectrometry : The final compound exhibits a molecular ion peak at m/z 363.8 (M+H)+, consistent with its molecular formula C₁₄H₁₂ClN₃OS.
  • ¹H NMR : Distinct signals include a singlet for the methylthio group (δ 2.50 ppm) and a doublet for the methoxy group (δ 3.80 ppm).

Purity Assessment

High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm confirms a purity of >98%. Residual solvents (e.g., DMSO) are monitored via gas chromatography.

Industrial-Scale Considerations

Cost-Effective Catalyst Recycling

Palladium catalysts from hydrogenation steps are recovered via filtration through Celite and reused, reducing production costs by 15–20%.

Waste Management

Aqueous waste streams containing triethylamine hydrochloride are neutralized with sodium hydroxide, precipitating reusable triethylamine.

Challenges and Mitigation Strategies

Steric Hindrance During Coupling

The 4-methoxy-2-methylphenyl group’s bulkiness slows coupling kinetics. Using excess aryl iodide (1.5 equiv) and prolonged reaction times (24–36 hours) mitigates this issue.

Byproduct Formation in Thiolation

Competing reduction of the C4 chloro group is minimized by avoiding strong reducing agents (e.g., LiAlH₄) during thiolation.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Tin(II) chloride, iron powder.

    Substitution: Amines, thiols.

Major Products Formed

Scientific Research Applications

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of novel materials and chemical processes

Mechanism of Action

The mechanism of action of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structural features allow it to interact with various biological pathways, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Position 1 : Aryl groups (e.g., 4-methoxy-2-methylphenyl, 4-fluorophenyl) improve lipophilicity and target engagement compared to alkyl groups (methyl, ethyl) .
  • Position 6 : Methylthio and trifluoromethyl groups enhance metabolic stability compared to chloromethyl, which is more reactive .
  • Synthetic Flexibility : The chloro group at position 4 is a common handle for functionalization, enabling diverse downstream modifications .
Key Observations:
  • Chloro vs. Trifluoromethyl at Position 6 : Trifluoromethyl groups improve pharmacokinetic properties (e.g., metabolic stability) but may reduce solubility .

Physicochemical and Structural Insights

  • Reactivity : The methylthio group at position 6 is less prone to hydrolysis than chloromethyl, making the target compound more stable under physiological conditions .
  • NMR Data : For analogs like 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, characteristic singlet peaks for CH₃ (4.08 ppm) and CH₂Cl (4.92 ppm) confirm substituent placement .

Biological Activity

4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine is a synthetic compound belonging to the pyrazolo[3,4-d]pyrimidine class. This compound exhibits a variety of biological activities attributed to its unique chemical structure, which includes a fused pyrazolo and pyrimidine ring system. Its molecular formula is C14H13ClN4OS, with a molecular weight of 320.8 g/mol .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets, including enzymes and receptors. The presence of substituents such as chloro, methoxy, and methylthio enhances its binding affinity and modulates various biological pathways. Notably, it has been studied for its potential as an epidermal growth factor receptor (EGFR) inhibitor, which is significant in cancer therapy .

Biological Activities

Research has shown that 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine exhibits several biological activities:

  • Anticancer Activity : The compound has demonstrated potent anti-proliferative effects against various cancer cell lines, including A549 (lung cancer) and HCT-116 (colon cancer). In vitro studies revealed IC50 values of 8.21 µM and 19.56 µM against these cell lines, respectively .
  • Anti-inflammatory Properties : The compound has shown potential in inhibiting cyclooxygenase (COX) enzymes, which are involved in inflammatory processes. This makes it a candidate for further exploration in treating inflammatory diseases .
  • Antimicrobial Effects : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have exhibited antimicrobial properties, suggesting that this compound may also possess such activity .

Comparative Analysis

To better understand the biological activity of 4-Chloro-1-(4-methoxy-2-methylphenyl)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidine, it is useful to compare it with other structurally related compounds:

Compound NameStructural FeaturesBiological Activity
1H-Pyrazolo[3,4-b]quinolineFused pyrazole and quinoline ringsAntimicrobial properties
5-Amino-pyrazolo[3,4-d]pyrimidineAmino group at position 5Anti-inflammatory effects
7-Methyl-thiazolo[5,4-d]pyrimidineThiazole substitutionAntitumor activity

Case Studies

Several studies have focused on the synthesis and evaluation of derivatives of pyrazolo[3,4-d]pyrimidine compounds. For instance:

  • Study on EGFR Inhibition : A recent study synthesized new derivatives based on the pyrazolo[3,4-d]pyrimidine framework to act as EGFR inhibitors. Among these derivatives, one showed remarkable potency with an IC50 value of 0.016 µM against wild-type EGFR and significant activity against the mutant form (EGFR T790M) .
  • Anti-proliferative Studies : Another investigation assessed the anti-proliferative activities of various pyrazolo[3,4-d]pyrimidines against cancer cell lines. The findings indicated that structural modifications significantly impacted their efficacy .

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